molecular formula C10H10N4O2S B2451176 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide CAS No. 1251561-93-9

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B2451176
CAS No.: 1251561-93-9
M. Wt: 250.28
InChI Key: IQZNUKOFFUBAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked to a thiazole ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4-methylpyrimidine, is subjected to a nucleophilic substitution reaction with an appropriate leaving group to introduce the ether linkage.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The pyrimidine intermediate and the thiazole ring are coupled under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chloropyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide
  • 2-((4-methylpyrimidin-2-yl)oxy)-N-(benzothiazol-2-yl)acetamide
  • 2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-4-yl)acetamide

Uniqueness

2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both pyrimidine and thiazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7-2-3-11-9(13-7)16-6-8(15)14-10-12-4-5-17-10/h2-5H,6H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZNUKOFFUBAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.